7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Description
7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a useful research compound. Its molecular formula is C23H16Cl4N2O2 and its molecular weight is 494.2 g/mol. The purity is usually 95%.
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Biological Activity
7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound notable for its unique structure and potential biological activities. This compound belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines and features multiple halogen substituents and aromatic groups that significantly influence its chemical properties and biological interactions.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C24H18Cl4N2O3
- Molecular Weight : 524.2 g/mol
- IUPAC Name : 7,9-dichloro-5-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Preparation of intermediate compounds such as dichlorophenyl and methoxyphenyl derivatives.
- Cyclization reactions to form the pyrazolo[1,5-c][1,3]benzoxazine core.
- Use of chlorinating agents, oxidizing agents, and catalysts under controlled conditions to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound may act through mechanisms such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Binding : It may bind to receptors influencing cellular signaling pathways.
Biological Assays and Findings
Research studies have explored the biological activity of this compound in various contexts:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : The compound was tested against several human cancer cell lines (e.g., HepG2 and MCF-7) showing potent cytotoxic effects with IC50 values in the low micromolar range.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HepG2 | 5.2 | Induction of apoptosis |
MCF-7 | 3.8 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Tests : It demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study reported that treatment with this compound led to a decrease in cell viability and an increase in apoptotic markers in HepG2 cells.
- Antimicrobial Efficacy : Another study found that the compound's antimicrobial properties were comparable to standard antibiotics against resistant strains.
Properties
CAS No. |
303059-62-3 |
---|---|
Molecular Formula |
C23H16Cl4N2O2 |
Molecular Weight |
494.2 g/mol |
IUPAC Name |
7,9-dichloro-5-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H16Cl4N2O2/c1-30-15-5-2-12(3-6-15)20-11-21-17-8-14(25)10-19(27)22(17)31-23(29(21)28-20)16-7-4-13(24)9-18(16)26/h2-10,21,23H,11H2,1H3 |
InChI Key |
OEPQYMWTPCCXSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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